molecular formula C14H19N3O2 B581642 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole CAS No. 133735-81-6

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole

Cat. No. B581642
CAS RN: 133735-81-6
M. Wt: 261.325
InChI Key: ORQBAXPHPFNXLN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, also known as BDT, is an organic compound with a wide range of applications in the scientific and medical fields. BDT is a heterocyclic compound, which means it has a ring structure composed of atoms of at least two different elements. It is a colorless solid that is soluble in organic solvents, making it an ideal choice for many laboratory experiments. BDT is commonly used as a building block for more complex molecules and as a synthetic intermediate for the production of pharmaceuticals and other compounds.

Scientific Research Applications

  • Cytostatic and Antitumor Activity : 1-Benzyl-4-(fluoromethyl)-1,2,3-triazole, a closely related compound, was found to inhibit the in vitro growth of HeLa cells and increased the life span of mice bearing tumors, suggesting potential use in cancer treatment (F. G. de las Heras, R. Alonso, G. Alonso, 1979).

  • Antimicrobial Properties : A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives, which includes compounds similar to 1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole, were synthesized and found to have antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (B. Reddy, V. P. Reddy, G. L. Goud, Y. J. Rao, Premkumar, K. Supriya, 2016).

  • Luminescent Properties : The compound 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, which shares a similar triazole structure, has been studied for its hydrogen-bonding interactions and luminescent properties, suggesting applications in material sciences (Shiqiang Bai, D. Young, T. Hor, 2017).

  • Cytotoxicity Evaluation in Cancer Research : Evidences from studies on (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles indicate their cytotoxic activity against various human cancer cell lines, underscoring their potential as therapeutic agents in cancer research (A. Das, Sujeet Kumar, L. Persoons, D. Daelemans, D. Schols, Hakan Alıcı, Hakan Tahtaci, S. Karki, 2021).

  • Potential Anticancer Agents : Studies on 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine, a molecule with a similar triazole ring, indicate its potential as an anticancer agent, particularly as an inhibitor of human topoisomerase IIα (S. Murugavel, C. Ravikumar, G. Jaabil, P. Alagusundaram, 2019).

  • Corrosion Inhibition : A study on 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated its use as an organic corrosion inhibitor for mild steel in acidic medium, hinting at applications in materials science and engineering (C. M. Fernandes, L. Alvarez, N. E. D. Santos, A. Barrios, E. Ponzio, 2019).

properties

IUPAC Name

1-benzyl-4-(diethoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-18-14(19-4-2)13-11-17(16-15-13)10-12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQBAXPHPFNXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(diethoxymethyl)-1,2,3-triazole

CAS RN

133735-81-6
Record name 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole
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